molecular formula C11H10ClN B3100823 8-Chloro-2,6-dimethylquinoline CAS No. 1378255-37-8

8-Chloro-2,6-dimethylquinoline

Cat. No.: B3100823
CAS No.: 1378255-37-8
M. Wt: 191.65
InChI Key: YHKJUECZXUIAHM-UHFFFAOYSA-N
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Description

8-Chloro-2,6-dimethylquinoline is a quinoline derivative characterized by a chlorine atom at position 8 and methyl groups at positions 2 and 6. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and coordination chemistry applications .

Key inferred properties of this compound:

  • Molecular formula: Likely C₁₁H₁₀ClN (derived by removing the hydrazine group from C₁₁H₁₃Cl₂N₃ in its hydrochloride derivative) .
  • Substituent effects: The chlorine atom enhances electrophilicity, while methyl groups increase lipophilicity, influencing solubility and reactivity.

Properties

IUPAC Name

8-chloro-2,6-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-5-9-4-3-8(2)13-11(9)10(12)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKJUECZXUIAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2,6-dimethylquinoline typically involves the chlorination of 2,6-dimethylquinoline. One common method is the reaction of 2,6-dimethylquinoline with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}7\text{N} + \text{Cl}2 \rightarrow \text{C}{11}\text{H}{10}\text{ClN} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2,6-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly employed.

Major Products:

    Substitution: Products include 8-amino-2,6-dimethylquinoline and 8-thio-2,6-dimethylquinoline.

    Oxidation: Products include 2,6-dimethylquinoline-8-carboxylic acid.

    Reduction: Products include 2,6-dimethyl-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

8-Chloro-2,6-dimethylquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its fluorescent properties.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Chloro-2,6-dimethylquinoline involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. It also inhibits certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Amino-8-chloro-2,6-dimethylquinoline (CAS 948293-49-0)

  • Molecular formula : C₁₁H₁₁ClN₂ .
  • Molecular weight : 206.67 g/mol.
  • Key differences: Substitution at position 4: An amino (-NH₂) group replaces hydrogen, increasing polarity and hydrogen-bonding capacity (hydrogen bond donor count = 1; topological polar surface area = 38.9 Ų) .

2,6-Dichloroquinoline (CAS 1810-72-6)

  • Molecular formula : C₉H₅Cl₂N .
  • Molecular weight : ~204.05 g/mol.
  • Key differences :
    • Substitution pattern: Chlorine atoms at positions 2 and 6 instead of 8, reducing steric hindrance but increasing electron-withdrawing effects.
    • Applications : A versatile building block in organic synthesis, particularly for antimalarial agents like chloroquine analogs .

4-Chloro-6,7-dimethoxyquinoline

  • Molecular formula: C₁₁H₁₀ClNO₂ .
  • Molecular weight : 223.66 g/mol.
  • Key differences :
    • Methoxy groups at positions 6 and 7 improve solubility in polar solvents compared to methyl groups.
    • Synthesis : Prepared via chlorination of 6,7-dimethoxynaphthalen-1-ol using POCl₃, a common method for introducing chlorine .

8-Hydroxyquinoline Derivatives (e.g., 5-(Chloromethyl)quinolin-8-yl acetate)

  • Molecular formula: Variable (e.g., C₁₀H₈ClNO₂ for 5-(Chloromethyl)quinolin-8-yl acetate) .
  • Key differences: Hydroxyl or acetate groups at position 8 enable chelation with metal ions, contrasting with the electron-withdrawing chlorine in 8-Chloro-2,6-dimethylquinoline. Applications: Widely used in coordination chemistry and as antifungal agents .

Data Table: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound Not explicitly provided C₁₁H₁₀ClN ~191.66 (inferred) Cl (C8), CH₃ (C2, C6) Pharmaceutical intermediates
4-Amino-8-chloro-2,6-dimethylquinoline 948293-49-0 C₁₁H₁₁ClN₂ 206.67 Cl (C8), CH₃ (C2, C6), NH₂ (C4) Bioactive molecules
2,6-Dichloroquinoline 1810-72-6 C₉H₅Cl₂N 204.05 Cl (C2, C6) Antimalarial synthesis
4-Chloro-6,7-dimethoxyquinoline Not provided C₁₁H₁₀ClNO₂ 223.66 Cl (C4), OCH₃ (C6, C7) Coordination chemistry
8-Hydroxyquinoline hydrochloride 16862-11-6 C₉H₈ClNO 197.62 OH (C8), HCl salt Metal chelation, antifungals

Biological Activity

8-Chloro-2,6-dimethylquinoline is a compound belonging to the quinoline class, which is recognized for its diverse pharmacological properties. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C11H10ClN
  • Molecular Weight: 201.66 g/mol
  • Structure: The compound features a bicyclic structure with a chlorine atom at the 8th position and methyl groups at the 2nd and 6th positions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions.
  • Metal Chelation: Similar to other quinoline derivatives, it may exhibit chelating properties that enhance its therapeutic effects by binding metal ions essential for cellular processes.
  • Reactive Oxygen Species (ROS) Generation: Studies suggest that it can induce oxidative stress in cells, leading to apoptosis in cancer cells through DNA damage mechanisms.

Biological Activities

This compound has demonstrated several biological activities:

  • Anticancer Activity:
    • Research indicates that derivatives of quinoline can induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds related to this structure can have low IC50 values (indicating high potency) against cancer cells by promoting oxidative stress and DNA damage .
    • A study on similar quinoline derivatives reported cytotoxicity against HeLa cervical cancer cells with IC50 values ranging from 1.4 nM to 32.13 μM .
  • Antimalarial Activity:
    • Quinoline derivatives are traditionally known for their antimalarial properties. In vitro studies have shown that compounds with similar structures exhibit moderate to high activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL .
    • The mechanisms include inhibition of heme detoxification processes in malaria parasites.
  • Antimicrobial Properties:
    • The compound has been evaluated for its antibacterial effects. Quinolines are known to exhibit activity against various bacterial strains, potentially through interference with DNA replication or protein synthesis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; low IC50 values reported
AntimalarialModerate to high activity against Plasmodium falciparum
AntimicrobialExhibits antibacterial properties against various strains

Notable Research Findings

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of quinoline derivatives showing significant anticancer activity linked to their ability to generate ROS and induce DNA damage .
  • Another investigation focused on the antimalarial properties of similar compounds demonstrated their effectiveness against both chloroquine-sensitive and resistant strains of malaria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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